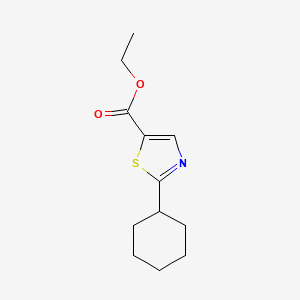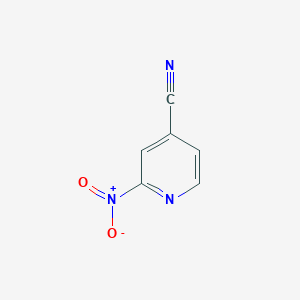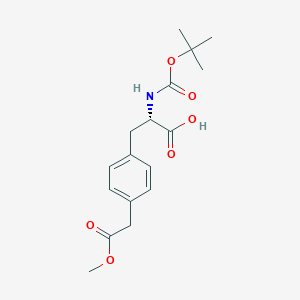
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid is a synthetic organic compound. It is often used in the field of medicinal chemistry and organic synthesis due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: This step involves the use of a Grignard reagent or other organometallic reagents to form the propanoic acid backbone.
Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Methoxy group addition: The methoxy group is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
科学研究应用
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group. This free amine can then participate in various biochemical pathways, including enzyme catalysis and receptor binding.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid: Lacks the Boc protecting group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the methoxy group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methoxy group.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxy group. This combination allows for selective reactions and modifications, making it a valuable compound in synthetic and medicinal chemistry.
属性
分子式 |
C17H23NO6 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
(2S)-3-[4-(2-methoxy-2-oxoethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-11-5-7-12(8-6-11)10-14(19)23-4/h5-8,13H,9-10H2,1-4H3,(H,18,22)(H,20,21)/t13-/m0/s1 |
InChI 键 |
SQUFBRDZJVBXNH-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CC(=O)OC)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CC(=O)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
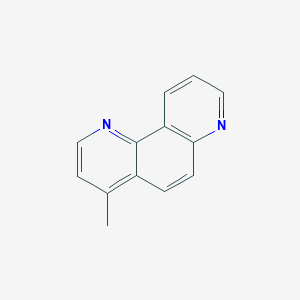
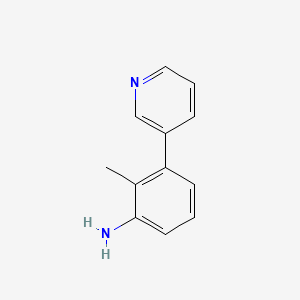
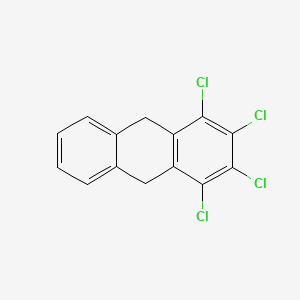
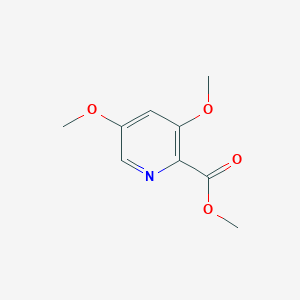
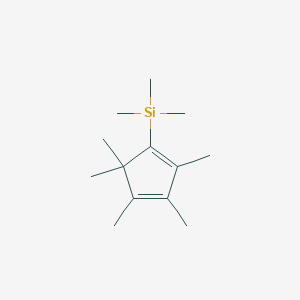
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)

